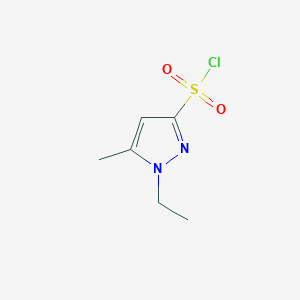![molecular formula C11H14N2O2S2 B2565061 Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate CAS No. 892270-55-2](/img/structure/B2565061.png)
Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate, also known as MTPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTPTC is a thiophene-based compound that is synthesized using a specific method.
Mécanisme D'action
The exact mechanism of action of Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. It has also been suggested that Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate may act as a DNA intercalator, disrupting the structure of DNA and inhibiting its replication.
Biochemical and Physiological Effects:
Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate has been shown to have both biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate in lab experiments is its potential as a promising anticancer agent. Its ability to inhibit the growth of cancer cells makes it a valuable tool for cancer research. However, one of the limitations of using Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate is its toxicity. It has been shown to have toxic effects on normal cells, which may limit its use as a therapeutic agent.
Orientations Futures
There are several future directions for the research and development of Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate. One of the areas of focus is the optimization of its synthesis method to improve its yield and purity. Another area of focus is the investigation of its potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to understand the exact mechanism of action of Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate and its potential side effects on normal cells.
Méthodes De Synthèse
Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate is synthesized using a specific method that involves the reaction of 3-aminothiophene-2-carboxylic acid with pyrrolidine-1-carbodithioic acid methyl ester. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The product is then purified using column chromatography to obtain the final compound, Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate.
Applications De Recherche Scientifique
Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate has been investigated for its anticancer and antitumor properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
In materials science, Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate has been used as a building block for the synthesis of various organic semiconductors. It has been shown to exhibit good charge transport properties, making it a potential candidate for the development of organic electronic devices such as solar cells, transistors, and light-emitting diodes.
Propriétés
IUPAC Name |
methyl 3-(pyrrolidine-1-carbothioylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c1-15-10(14)9-8(4-7-17-9)12-11(16)13-5-2-3-6-13/h4,7H,2-3,5-6H2,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDVQQAZHADVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=S)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(pyrrolidine-1-carbothioylamino)thiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,5-Dimethylfuran-3-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2564981.png)




![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-5-nitrobenzamide](/img/structure/B2564988.png)

![8-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2564993.png)
![tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2564994.png)
![(2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2564995.png)
![2-chloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-4-fluorobenzenecarboxamide](/img/structure/B2564996.png)

![1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2565001.png)